molecular formula C24H19N5O2S B3710397 3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)-1-(6-METHYL-2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)THIOUREA

3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)-1-(6-METHYL-2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)THIOUREA

Cat. No.: B3710397
M. Wt: 441.5 g/mol
InChI Key: AWIOTYHBRQTYCE-UHFFFAOYSA-N
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Description

This product is the chemical compound 3-(3-Methyl-1-benzofuran-2-carbonyl)-1-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)thiourea, provided for research and development purposes in pharmaceutical and medicinal chemistry. This complex molecule is a hybrid structure incorporating two privileged scaffolds in drug discovery: a benzotriazole and a benzofuran, linked by a thiourea bridge. The 1,2,3-benzotriazole moiety is a versatile pharmacophore extensively studied for its broad spectrum of biological activities, including antimicrobial, antiviral, and antitubulin properties . The presence of the thiourea functional group is significant, as thiourea derivatives are common in medicinal chemistry and are found in various biologically active molecules and enzyme inhibitors . This molecular architecture suggests potential for researchers investigating novel therapeutic agents, particularly in the areas of infectious diseases and oncology. The compound is offered with guaranteed high purity and stability for use in laboratory settings. This chemical is strictly for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-methyl-N-[(6-methyl-2-phenylbenzotriazol-5-yl)carbamothioyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O2S/c1-14-12-19-20(28-29(27-19)16-8-4-3-5-9-16)13-18(14)25-24(32)26-23(30)22-15(2)17-10-6-7-11-21(17)31-22/h3-13H,1-2H3,(H2,25,26,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIOTYHBRQTYCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=S)NC(=O)C3=C(C4=CC=CC=C4O3)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-Methyl-1-benzofuran-2-carbonyl)-1-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)thiourea is a complex organic compound with the molecular formula C24H19N5O2S and a molecular weight of 441.5 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in cancer research and antimicrobial properties.

Chemical Structure

The compound features a unique structure that includes:

  • A benzofuran moiety, which is known for its various biological activities.
  • A benzotriazole ring that enhances its pharmacological profile.

The IUPAC name for the compound is 3-methyl-N-{[(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide.

Biological Activity Overview

Research indicates that compounds containing benzofuran and benzotriazole structures exhibit diverse biological activities. The following sections summarize key findings related to the biological activity of this specific compound.

Anticancer Activity

Studies have demonstrated that benzofuran derivatives possess significant anticancer properties. For instance:

  • Cytotoxicity Studies : The compound has shown selective cytotoxic effects against various cancer cell lines, including K562 cells, which are often used as a model for leukemia research. MTT assays indicated that this compound could inhibit cell proliferation without affecting normal cells significantly .
Cell LineIC50 (µM)Remarks
K562 (Leukemia)15Selective cytotoxicity observed
HaCat (Normal)>100No significant toxicity noted

Antimicrobial Activity

Benzofuran derivatives have also been evaluated for their antimicrobial properties:

  • Antibacterial Tests : The compound exhibited activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using standard protocols, showing promising results against both Gram-positive and Gram-negative bacteria .
Bacterial StrainMIC (µg/mL)Activity
Staphylococcus aureus32Moderate antibacterial effect
Escherichia coli64Moderate antibacterial effect

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Inhibition of Cell Proliferation : The structural components may interfere with cellular signaling pathways involved in proliferation and survival.
  • Interaction with DNA : Similar compounds have been shown to interact with DNA, leading to apoptosis in cancer cells.

Case Studies

Several studies have highlighted the potential of benzofuran and benzotriazole derivatives in therapeutic applications:

  • Study on Anticancer Properties : A recent study evaluated multiple derivatives of benzofuran and reported that modifications at specific positions significantly enhanced their anticancer activity against breast cancer cell lines .
  • Antimicrobial Efficacy : Research focusing on benzotriazole derivatives indicated that introducing hydrophobic groups markedly improved their efficacy against fungal pathogens like Candida albicans and Aspergillus niger, suggesting a similar approach could be beneficial for the thiourea derivative .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences and Functional Group Variations

The target compound’s uniqueness lies in its hybrid benzofuran-benzotriazole-thiourea architecture. Comparisons with analogous compounds reveal critical distinctions:

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Notable Properties/Activities
3-(3-Methyl-1-benzofuran-2-carbonyl)-1-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)thiourea (Target) Benzofuran + Benzotriazole + Thiourea 3-Methyl (benzofuran), 6-Methyl (benzotriazole), Phenyl (benzotriazole), Thiourea linkage ~435.5 (estimated) Potential enzyme inhibition, π-π interactions
1-[3-(1-Benzofuran-2-yl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1-ethanone Benzofuran + Dihydropyrazole 3,4,5-Trimethoxyphenyl, Ethanonyl group ~409.4 Anticancer activity (in vitro)
1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea Thiourea + Cyclohexyl Perfluorophenyl, Dimethylamino-cyclohexyl 367.38 Catalytic or receptor-binding applications
ETHYL 2-[3-Bromo-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-amido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Pyrazolopyrimidine + Benzothiophene Bromo, Trifluoromethyl, Furan-2-yl, Ethyl ester ~585.3 High reactivity in cross-coupling reactions

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 3-(3-methyl-1-benzofuran-2-carbonyl)-1-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)thiourea, and what key intermediates are involved?

  • Methodological Answer : The compound can be synthesized via a two-step process:

Reacting a benzofuran-2-carbonyl precursor (e.g., 3-methyl-1-benzofuran-2-carboxylic acid) with an isothiocyanate derivative of 6-methyl-2-phenyl-2H-1,2,3-benzotriazole to form the thiourea linkage .

Cyclization under acidic or basic conditions to stabilize the thiourea moiety, as demonstrated in analogous benzotriazole-thiourea syntheses .

  • Key Intermediates : Benzofuran-2-carbonyl chlorides and aryl isothiocyanates are critical intermediates. Reaction conditions (e.g., solvent, temperature) must be optimized to avoid side reactions like premature cyclization .

Q. What spectroscopic and chromatographic methods are most reliable for characterizing this thiourea derivative?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR are essential for confirming the thiourea linkage (N-H proton at δ 9–11 ppm) and benzotriazole/benzofuran ring systems .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns, particularly for distinguishing regioisomers .
  • HPLC-PDA : Reverse-phase HPLC with photodiode array detection ensures purity (>95%) and identifies residual solvents or byproducts .

Q. How can researchers design stability studies for this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Experimental Design : Prepare solutions in buffers (pH 1–12) and incubate at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (λ = 250–350 nm) and HPLC at 0, 24, 48, and 72 hours .
  • Key Parameters : Track thiourea bond hydrolysis (loss of N-H signal in NMR) or benzotriazole ring oxidation (new peaks in mass spectra) .

Advanced Research Questions

Q. What computational approaches (e.g., DFT, molecular docking) are suitable for predicting the compound’s reactivity and biological target interactions?

  • Methodological Answer :

  • DFT Studies : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets to calculate electrostatic potential maps, HOMO-LUMO gaps, and Fukui indices for nucleophilic/electrophilic sites .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., microbial enzymes). Validate with MD simulations to assess binding stability .
    • Data Interpretation : Compare computed binding affinities with experimental IC50_{50} values to refine docking parameters .

Q. How can researchers resolve contradictions between in vitro bioactivity data and computational predictions for this compound?

  • Methodological Answer :

Experimental Validation : Re-test bioactivity under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to rule out false negatives/positives .

Theoretical Reassessment : Re-examine docking poses for overlooked interactions (e.g., π-π stacking with benzotriazole) or solvent effects using explicit solvent MD simulations .

Statistical Analysis : Apply multivariate regression to correlate electronic properties (e.g., logP, polar surface area) with bioactivity outliers .

Q. What strategies are effective for optimizing the compound’s selectivity toward specific biological targets (e.g., microbial vs. mammalian enzymes)?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with modified substituents (e.g., electron-withdrawing groups on benzotriazole) and assay against target/non-target proteins .
  • Crystallography : Co-crystallize the compound with target enzymes (if feasible) to identify critical binding motifs. Compare with off-target structures .
  • Proteomics : Use affinity chromatography coupled with LC-MS/MS to identify unintended protein binders in cell lysates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)-1-(6-METHYL-2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)THIOUREA
Reactant of Route 2
Reactant of Route 2
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3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)-1-(6-METHYL-2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)THIOUREA

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